

# HPLC method development for 4-(p-Tolyloxy)aniline analysis

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## Compound of Interest

Compound Name: 4-(p-Tolyloxy)aniline

Cat. No.: B1329656

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An ## Application Note: A Stability-Indicating HPLC Method for the Analysis of **4-(p-Tolyloxy)aniline**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **4-(p-Tolyloxy)aniline**. The method is designed for accuracy, precision, and specificity, enabling the separation of the active pharmaceutical ingredient (API) from its potential impurities and degradation products. This document provides comprehensive experimental protocols for method development, validation, and forced degradation studies, adhering to the International Council for Harmonisation (ICH) guidelines.

## Introduction

**4-(p-Tolyloxy)aniline** is an aromatic amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Ensuring the purity and stability of this intermediate is critical for the quality and safety of the final drug product. A validated, stability-indicating analytical method is therefore essential for quality control, stability studies, and regulatory submissions.[2][3] This application note presents a detailed HPLC method developed for this purpose.

## Physicochemical Properties of 4-(p-Tolyloxy)aniline

A thorough understanding of the analyte's properties is fundamental for effective HPLC method development.

Property	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>13</sub> NO	[4]
Molecular Weight	199.25 g/mol	[4]
Predicted logP	2.9	[4]
Predicted pKa	~4.0 (for the aniline moiety)	
UV Absorbance (λ <sub>max</sub> )	Approximately 245 nm and 290 nm (estimated from similar compounds)	

## HPLC Method Parameters

A reversed-phase HPLC method was developed to provide the optimal separation of **4-(p-Tolyloxy)aniline** from its potential impurities.

Parameter	Condition
Instrument	HPLC system with UV or Photodiode Array (PDA) Detector
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A	0.1% Phosphoric Acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	See Table 4
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	245 nm
Injection Volume	10 µL
Diluent	Acetonitrile/Water (50:50, v/v)

## Experimental Protocols

### Standard and Sample Preparation

Standard Solution (100 µg/mL):

- Accurately weigh approximately 10 mg of **4-(p-Tolyloxy)aniline** reference standard.
- Transfer to a 100 mL volumetric flask.
- Dissolve in and dilute to volume with the diluent.

Sample Solution (100 µg/mL):

- Accurately weigh a quantity of the test sample equivalent to about 10 mg of **4-(p-Tolyloxy)aniline**.
- Transfer to a 100 mL volumetric flask.

- Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
- Allow the solution to cool to room temperature and dilute to volume with the diluent.
- Filter the solution through a 0.45  $\mu\text{m}$  nylon syringe filter before injection.

## Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method.<sup>[5]</sup> The parent compound should be exposed to various stress conditions to induce degradation.<sup>[6][7]</sup>

### Acid Hydrolysis:

- Treat the sample with 1N HCl at 60 °C for 24 hours.
- Neutralize the solution with 1N NaOH.
- Dilute with the diluent to the target concentration.

### Base Hydrolysis:

- Treat the sample with 1N NaOH at 60 °C for 24 hours.
- Neutralize the solution with 1N HCl.
- Dilute with the diluent to the target concentration.

### Oxidative Degradation:

- Treat the sample with 3%  $\text{H}_2\text{O}_2$  at room temperature for 24 hours.
- Dilute with the diluent to the target concentration.

### Thermal Degradation:

- Expose the solid sample to 105 °C for 48 hours.
- Dissolve the stressed sample in the diluent to the target concentration.

#### Photolytic Degradation:

- Expose the sample solution to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.
- Dilute with the diluent to the target concentration if necessary.

## Method Validation

The developed method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[8] The validation parameters and their typical acceptance criteria are summarized below.[4][9][10]

## System Suitability

System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.

Parameter	Acceptance Criteria
Tailing Factor	$\leq 2.0$
Theoretical Plates	$\geq 2000$
%RSD of Peak Areas (n=6)	$\leq 2.0\%$

## Specificity

Specificity is demonstrated by the ability of the method to resolve the main peak from potential impurities and degradation products. This is confirmed by analyzing blank samples, placebo (if applicable), and the results from forced degradation studies. Peak purity analysis using a PDA detector should be performed.

## Linearity

The linearity of the method is established by analyzing a series of solutions at different concentrations.

Parameter	Acceptance Criteria
Range	50% to 150% of the target concentration
Correlation Coefficient ( $R^2$ )	$\geq 0.999$
Y-intercept	Should be close to zero

## Accuracy

Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix.

Parameter	Acceptance Criteria
Recovery	98.0% to 102.0%
%RSD	$\leq 2.0\%$

## Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

Parameter	Acceptance Criteria
Repeatability (Intra-day, n=6)	$\%RSD \leq 2.0\%$
Intermediate Precision (Inter-day, different analyst/instrument)	$\%RSD \leq 2.0\%$

## Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

Parameter	Acceptance Criteria
LOD	Signal-to-Noise ratio of 3:1
LOQ	Signal-to-Noise ratio of 10:1

## Robustness

The robustness of the method is assessed by making small, deliberate variations in the method parameters.

Parameter Varied	Variation	Acceptance Criteria
Flow Rate	$\pm 0.1$ mL/min	System suitability criteria met
Column Temperature	$\pm 2$ °C	System suitability criteria met
Mobile Phase Composition	$\pm 2\%$ organic	System suitability criteria met

## Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables.

Table 1: System Suitability Results

Parameter	Result	Acceptance Criteria
Tailing Factor	1.1	$\leq 2.0$
Theoretical Plates	5500	$\geq 2000$

| %RSD of Peak Areas (n=6) | 0.8% |  $\leq 2.0\%$  |

Table 2: Linearity Data

Concentration (µg/mL)	Peak Area
50	(Area)
75	(Area)
100	(Area)
125	(Area)
150	(Area)

| Correlation Coefficient (R²) | 0.9998 |

Table 3: Accuracy (% Recovery)

Spiked Level	Amount Added (µg/mL)	Amount Recovered (µg/mL)	% Recovery
80%	80	(Amount)	(Recovery)
100%	100	(Amount)	(Recovery)
120%	120	(Amount)	(Recovery)

| Average % Recovery | | 100.5% |

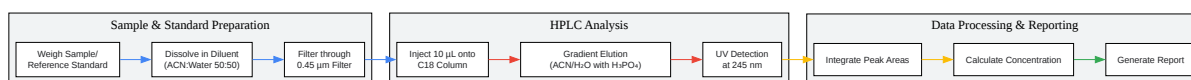
Table 4: Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0	70	30
15	30	70
20	30	70
22	70	30

| 25 | 70 | 30 |

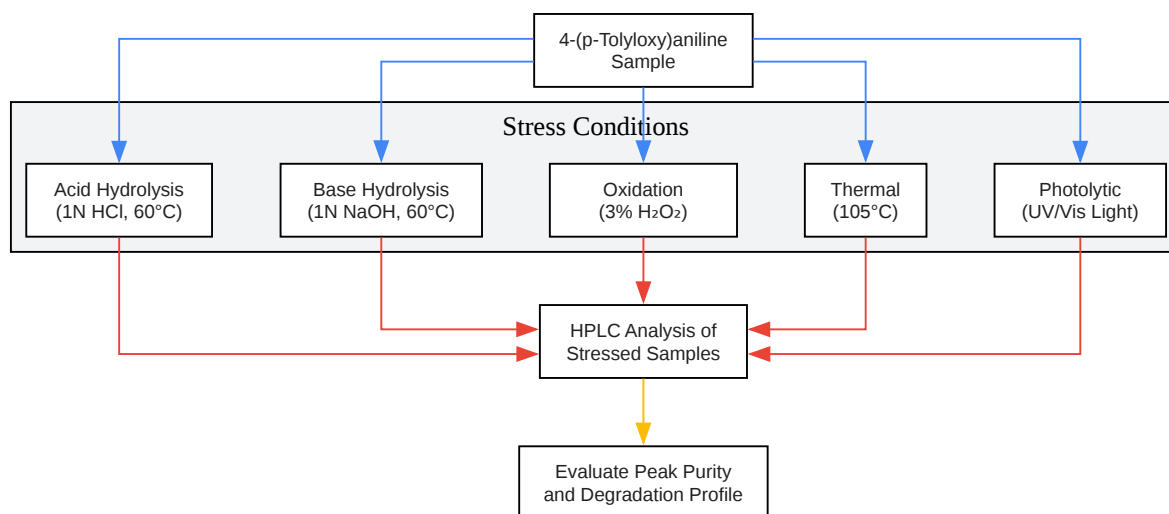


## Visualizations



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Caption: HPLC analysis workflow for **4-(p-Tolyloxy)aniline**.



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Caption: Forced degradation study workflow.

## Conclusion

The HPLC method described in this application note is demonstrated to be simple, accurate, precise, and specific for the analysis of **4-(p-Tolyloxy)aniline**. The method's ability to separate the main analyte from its degradation products confirms its stability-indicating nature, making it

suitable for routine quality control and stability testing in the pharmaceutical industry. The provided protocols and validation criteria serve as a comprehensive guide for researchers and scientists involved in the development and analysis of pharmaceutical intermediates.

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